5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine
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Overview
Description
5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is an organic compound with the molecular formula C9H9N3S2. It is a heterocyclic compound containing both a thiazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-chloropyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H9N3S2 |
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Molecular Weight |
223.3 g/mol |
IUPAC Name |
5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3S2/c1-6-5-13-9(12-6)14-7-2-3-8(10)11-4-7/h2-5H,1H3,(H2,10,11) |
InChI Key |
BFKYRDDLCCOFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC2=CN=C(C=C2)N |
Origin of Product |
United States |
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